Cas no 1183505-77-2 (2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid)

2-(N-Ethyl-2,2,2-trifluoroacetamido)acetic acid is a fluorinated organic compound featuring a trifluoroacetamide group linked to an acetic acid moiety via an ethylamine spacer. Its key advantages include high reactivity due to the electron-withdrawing trifluoromethyl group, which enhances its utility in peptide synthesis and other acylating reactions. The compound's stability under acidic and basic conditions makes it suitable for diverse chemical transformations. Additionally, the presence of fluorine atoms improves lipophilicity, aiding in applications requiring enhanced membrane permeability. This reagent is particularly valuable in medicinal chemistry for the introduction of trifluoroacetamide functionalities, offering precise control in the modification of biomolecules. Its well-defined structure ensures reproducibility in synthetic protocols.
2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid structure
1183505-77-2 structure
Product Name:2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid
CAS No:1183505-77-2
MF:C6H8F3NO3
MW:199.12783241272
MDL:MFCD12777647
CID:5302128
PubChem ID:61012102
Update Time:2025-10-31

2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine
    • 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid
    • Glycine, N-ethyl-N-(2,2,2-trifluoroacetyl)-
    • MDL: MFCD12777647
    • Inchi: 1S/C6H8F3NO3/c1-2-10(3-4(11)12)5(13)6(7,8)9/h2-3H2,1H3,(H,11,12)
    • InChI Key: YLOKFYWNXMFLMN-UHFFFAOYSA-N
    • SMILES: FC(C(N(CC(=O)O)CC)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 214
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.6

2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid Pricemore >>

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2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid Related Literature

Additional information on 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid

Comprehensive Overview of 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid (CAS No. 1183505-77-2)

2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid (CAS No. 1183505-77-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, characterized by its trifluoroacetamido and acetic acid moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "synthesis of trifluoroacetamido derivatives", "applications of N-ethyl acetic acid compounds", and "CAS 1183505-77-2 uses", reflecting its relevance in modern chemistry.

The molecular structure of 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid incorporates an N-ethyl group attached to a trifluoroacetamido backbone, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable building block for designing fluorinated compounds, a class of molecules increasingly sought after in drug discovery due to their improved metabolic stability and bioavailability. Searches for "fluorinated acetic acid derivatives" and "N-ethyl trifluoroacetamido applications" highlight the growing interest in such compounds.

In the context of current trends, 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid aligns with the demand for sustainable chemistry and green synthesis methodologies. Researchers are exploring eco-friendly routes to synthesize this compound, addressing queries like "green synthesis of CAS 1183505-77-2" and "environmentally friendly trifluoroacetamido production". Its potential role in biodegradable materials and catalysis further amplifies its appeal in industrial applications.

From a technical standpoint, the compound's carboxylic acid functionality allows for facile derivatization, enabling its use in peptide coupling, ligand design, and polymer chemistry. These applications are frequently associated with search terms such as "acetic acid derivatives in peptide synthesis" and "trifluoroacetamido ligands in catalysis". The presence of the trifluoromethyl group also contributes to its lipophilicity, a critical factor in medicinal chemistry and drug delivery systems.

Quality control and analytical characterization of 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid are essential for ensuring its efficacy in research and production. Techniques like NMR spectroscopy, HPLC, and mass spectrometry are commonly employed, as indicated by searches for "CAS 1183505-77-2 analytical methods" and "purity standards for trifluoroacetamido compounds". These analyses ensure compliance with regulatory standards and meet the demands of high-precision applications.

In summary, 2-(N-ethyl-2,2,2-trifluoroacetamido)acetic acid (CAS No. 1183505-77-2) represents a critical intersection of organic synthesis, material science, and pharmaceutical innovation. Its multifaceted applications and alignment with contemporary research trends make it a compound of enduring interest. Whether for academic inquiry or industrial development, this molecule continues to inspire searches for "advanced acetic acid derivatives" and "future prospects of trifluoroacetamido chemistry", underscoring its significance in the scientific community.

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